3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid
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Overview
Description
3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an isoxazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The final step involves coupling the isoxazole derivative with the chlorophenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.
Medicine
Due to its structural complexity, the compound may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities. Research in this area could lead to the development of new therapeutic agents.
Industry
In material science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The isoxazole ring and chlorophenyl group could play crucial roles in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-3-{[(5-methyl-4-isoxazolyl)carbonyl]amino}propanoic acid: Lacks the phenyl group on the isoxazole ring.
3-(3-Chlorophenyl)-3-{[(3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid: Lacks the methyl group on the isoxazole ring.
3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}butanoic acid: Has an additional carbon in the propanoic acid chain.
Uniqueness
The presence of both the chlorophenyl group and the 5-methyl-3-phenyl-4-isoxazolyl moiety in 3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H17ClN2O4 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-18(19(23-27-12)13-6-3-2-4-7-13)20(26)22-16(11-17(24)25)14-8-5-9-15(21)10-14/h2-10,16H,11H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
LXTSQQBNGHHIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(CC(=O)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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